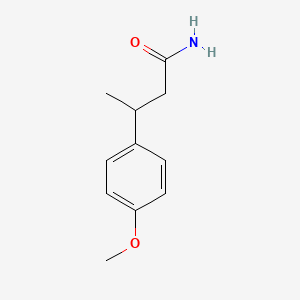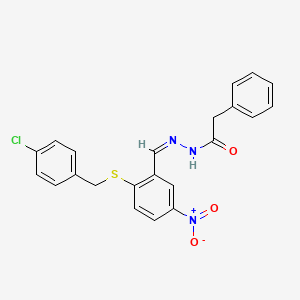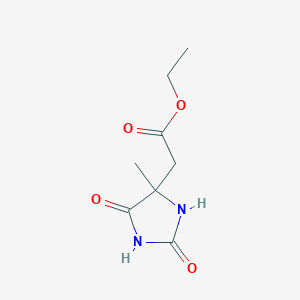
2,5-Dioxo-4-methyl-4-imidazolidineacetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.196 g/mol . This compound is part of the imidazolidinyl family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE typically involves the cyclization of appropriate diamines and nitriles under controlled conditions. For instance, a common method involves the reaction of diamine with propionitrile at temperatures ranging from 80°C to 140°C, followed by dehydrogenation using a catalyst such as Raney nickel at temperatures between 170°C and 200°C .
Industrial Production Methods
In industrial settings, the production of ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce various imidazolidine compounds.
Scientific Research Applications
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
ETHYL (2,5-DIOXO-4,4-DIPHENYL-1-IMIDAZOLIDINYL)ACETATE: This compound has a similar structure but with diphenyl groups, which may alter its chemical properties and applications.
2-ETHYL-4-METHYLIMIDAZOLE: This compound shares the imidazole core but differs in its functional groups and overall structure.
Uniqueness
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile intermediate make it valuable in both research and industrial contexts.
Properties
Molecular Formula |
C8H12N2O4 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
ethyl 2-(4-methyl-2,5-dioxoimidazolidin-4-yl)acetate |
InChI |
InChI=1S/C8H12N2O4/c1-3-14-5(11)4-8(2)6(12)9-7(13)10-8/h3-4H2,1-2H3,(H2,9,10,12,13) |
InChI Key |
RFRJKUDURJVSJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(C(=O)NC(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999671.png)
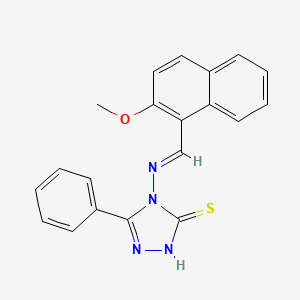
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)
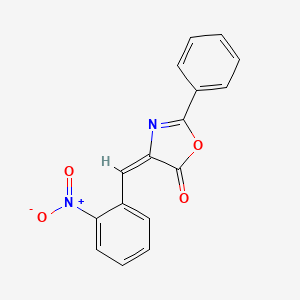
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)


